

A Comparative Guide to Rhodium on Carbon and Other Noble Metal Catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbon

Cat. No.: B8728510

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides a detailed comparison of rhodium on carbon (Rh/C) against other common noble metal catalysts—palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium on carbon (Ru/C)—primarily focusing on their application in hydrogenation reactions.

General Performance in Hydrogenation

Noble metal catalysts are highly effective for the hydrogenation of a wide range of functional groups. However, their activity and selectivity can vary significantly depending on the metal, support, and reaction conditions. For the hydrogenation of aromatic rings, a general order of reactivity has been observed.

General Order of Reactivity for Arene Hydrogenation: Rh > Ru > Pt > Ni > Pd > Co

Rhodium often exhibits superior activity in the hydrogenation of aromatic compounds, allowing for reactions under milder conditions compared to other noble metals. Palladium, while widely used for many hydrogenation reactions and C-C coupling, is generally less active for the saturation of aromatic rings.^[1] Ruthenium also demonstrates high activity for arene hydrogenation, while platinum's performance can be influenced by the reaction conditions and substrate.^[2]

Comparative Performance Data

The following tables summarize the performance of Rh/C and other noble metal catalysts in key hydrogenation reactions based on published experimental data.

Arene Hydrogenation

The hydrogenation of aromatic rings is a crucial transformation in the synthesis of pharmaceuticals and fine chemicals. Rhodium and Ruthenium catalysts are particularly effective for this purpose.

Table 1: Hydrogenation of Benzene

Catalyst	Temperature (°C)	Pressure (atm H ₂)	Conversion (%)	Selectivity to Cyclohexane (%)	Reference
5% Rh/C	80	3-5	>99	>99	
5% Ru/C	80	3-5	>99	>99	
5% Pt/C	80	3-5	High	High	
5% Pd/C	120	400 psi (~27 atm)	High	High	[1]

Table 2: Hydrogenation of Quinoline

Catalyst	Temperature (°C)	Pressure (MPa H ₂)	Time (h)	Conversion (%)	Selectivity to 1,2,3,4-Tetrahydroquinoline (%)	Reference
3% Pd/α-MoC	100	2	0.5	~80	>99	[3]
3% Pt/α-MoC	100	2	0.5	~40	>99	[3]

Note: While the support is not carbon in this specific study, it provides a valuable comparison of the intrinsic activity of the noble metals.

Carbonyl Hydrogenation

The selective hydrogenation of carbonyl compounds, such as ketones and aldehydes, is another critical reaction in organic synthesis.

Table 3: Hydrogenation of Acetophenone

Catalyst	Solvent	Temperature (°C)	Pressure (atm H ₂)	Conversion (%)	Selectivity to 1-Phenylethanol (%)	Reference
5% Rh/C	Water	80	10	~95	>99	[4]
5% Pd/C	Water	80	10	High	High	[5]
5% Rh/Al ₂ O ₃	Water	80	10	~100	>99	[4]
5% Pd/Al ₂ O ₃	Water	80	10	High	High	[5]

Note: This data highlights the significant influence of both the metal and the support material on catalytic activity. Water was found to be a highly effective solvent for this reaction.[4][5]

Nitroarene Reduction

The reduction of nitroarenes to anilines is a fundamental step in the synthesis of dyes, pharmaceuticals, and agrochemicals. While palladium catalysts are commonly used, rhodium has also shown high efficacy.

Table 4: Hydrogenation of Nitrobenzene

Catalyst	Temperature (°C)	Pressure (atm H ₂)	Time (h)	Conversion (%)	Selectivity to Aniline (%)	Reference
Cu-Rh NPs	80	10	1	100	100	[6]
Rh NPs	80	10	1	100	45	[6]
Pd/C	RT	1	-	High	High	[7]
Pt/C	-	-	-	High	High	[8]

Note: The Cu-Rh nanoparticle catalyst demonstrates significantly higher selectivity to aniline compared to pure Rh nanoparticles, which tend to over-hydrogenate the product to cyclohexylamine.[6] Pd/C is a widely used and effective catalyst for this transformation.[7]

Experimental Protocols

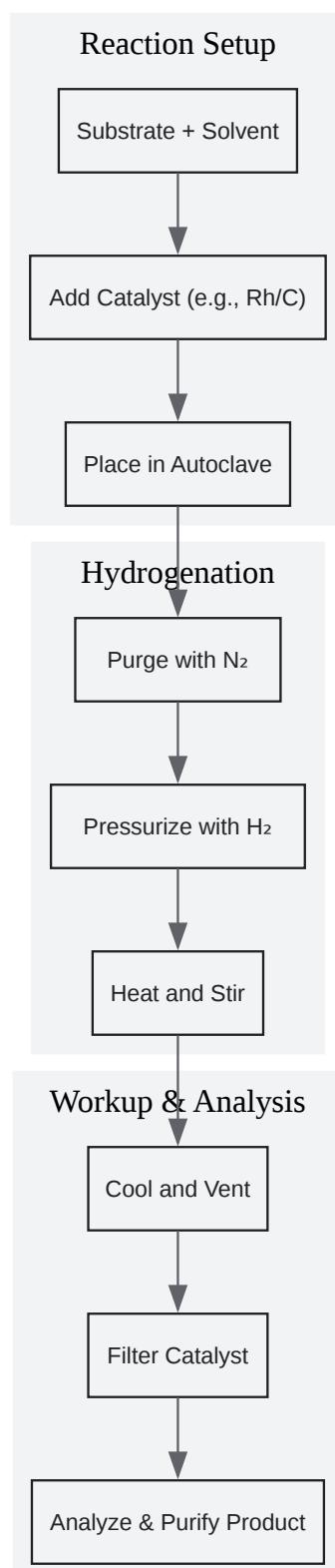
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key hydrogenation reactions.

General Procedure for Arene Hydrogenation

A solution of the aromatic substrate in a suitable solvent (e.g., isopropanol, ethanol, or acetic acid) is placed in a high-pressure autoclave. The catalyst (typically 1-5 mol%) is added to the solution. The autoclave is sealed, purged several times with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 1-50 atm). The reaction mixture is stirred and

heated to the specified temperature for a set duration. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure, and the product is purified by an appropriate method, such as column chromatography.

General Procedure for Ketone Hydrogenation


The ketone substrate is dissolved in a solvent (e.g., water, ethanol) in a reaction vessel. The catalyst (e.g., 5% Rh/C or 5% Pd/C) is added, and the vessel is placed in a hydrogenation apparatus. The system is purged with hydrogen, and the reaction is carried out under hydrogen pressure at a specific temperature with vigorous stirring. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.[\[4\]](#)
[\[5\]](#)

General Procedure for Nitroarene Reduction

The nitroarene is dissolved in a solvent (e.g., ethanol, methanol, or water with a surfactant). The catalyst (e.g., Pd/C or Rh-based catalyst) is added to the solution. The reaction is performed under a hydrogen atmosphere (e.g., using a hydrogen balloon or in a pressurized reactor) at a given temperature. After the reaction is complete, the catalyst is removed by filtration, and the resulting aniline is isolated and purified.[\[6\]](#)[\[7\]](#)

Visualizing Catalytic Processes

Diagrams can effectively illustrate complex workflows and reaction pathways, providing a clear visual summary for researchers.

[Click to download full resolution via product page](#)

A typical experimental workflow for catalytic hydrogenation.

[Click to download full resolution via product page](#)

Reaction pathways for nitroarene reduction.

Conclusion

Rhodium on carbon is a highly active and versatile catalyst, particularly for the hydrogenation of aromatic rings where it often outperforms other noble metals. However, the choice of catalyst is highly dependent on the specific transformation, desired selectivity, and reaction conditions. For instance, palladium on carbon remains a preferred catalyst for many applications, including the reduction of nitro groups and debenzylation reactions, due to its high selectivity and cost-effectiveness compared to rhodium. Platinum and ruthenium on carbon also offer unique advantages in specific applications. This guide provides a foundational comparison to aid

researchers in selecting the most appropriate noble metal catalyst for their synthetic needs. Further optimization of reaction conditions is always recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al₂O₃ catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO₂-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Rhodium on Carbon and Other Noble Metal Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8728510#benchmarking-rhodium-on-carbon-against-other-noble-metal-catalysts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com